molecular formula C19H13N3 B15174377 1-Benzyl-4-(4-phenylbuta-1,3-diyn-1-yl)-1H-1,2,3-triazole CAS No. 920282-94-6

1-Benzyl-4-(4-phenylbuta-1,3-diyn-1-yl)-1H-1,2,3-triazole

Cat. No.: B15174377
CAS No.: 920282-94-6
M. Wt: 283.3 g/mol
InChI Key: BRGMUVIABXHMDO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-phenylbuta-1,3-diyn-1-yl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with a benzyl group and a phenylbuta-1,3-diyn-1-yl moiety.

Preparation Methods

The synthesis of 1-Benzyl-4-(4-phenylbuta-1,3-diyn-1-yl)-1H-1,2,3-triazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves the reaction of an azide with an alkyne to form the triazole ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Attachment of the Phenylbuta-1,3-diyn-1-yl Moiety: This step involves the coupling of the triazole derivative with a phenylbuta-1,3-diyn-1-yl precursor, often using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

1-Benzyl-4-(4-phenylbuta-1,3-diyn-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

    Coupling Reactions: The phenylbuta-1,3-diyn-1-yl moiety can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

1-Benzyl-4-(4-phenylbuta-1,3-diyn-1-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, aiming to develop new therapeutic agents targeting specific diseases.

    Industry: The compound’s unique structure makes it valuable in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-phenylbuta-1,3-diyn-1-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and its substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

1-Benzyl-4-(4-phenylbuta-1,3-diyn-1-yl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: Lacks the phenylbuta-1,3-diyn-1-yl moiety, resulting in different chemical and biological properties.

    4-(4-Phenylbuta-1,3-diyn-1-yl)-1H-1,2,3-triazole: Lacks the benzyl group, which can affect its reactivity and applications.

    This compound analogs: Variations in the substituents on the triazole ring or the phenylbuta-1,3-diyn-1-yl moiety can lead to compounds with unique properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

920282-94-6

Molecular Formula

C19H13N3

Molecular Weight

283.3 g/mol

IUPAC Name

1-benzyl-4-(4-phenylbuta-1,3-diynyl)triazole

InChI

InChI=1S/C19H13N3/c1-3-9-17(10-4-1)11-7-8-14-19-16-22(21-20-19)15-18-12-5-2-6-13-18/h1-6,9-10,12-13,16H,15H2

InChI Key

BRGMUVIABXHMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C#CC#CC3=CC=CC=C3

Origin of Product

United States

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